molecular formula C16H22N2O2 B3093909 1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester CAS No. 1251002-37-5

1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester

Cat. No. B3093909
CAS RN: 1251002-37-5
M. Wt: 274.36 g/mol
InChI Key: CCFNXAQBRRJDFV-UONOGXRCSA-N
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Description

This compound is a chemical substance with the CAS number 1251002-37-5. It is often used in various chemical reactions and studies .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name (3aS,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo [3,4-c]quinolin-4-one . The InChI code provides a detailed representation of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 188.23 . Other properties such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Research indicates that heterocyclic compounds containing functional chemical groups like those in 1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester show potential in synthesizing drugs for Central Nervous System (CNS) disorders. These compounds, due to their structure, can serve as lead molecules in the development of new therapeutic agents targeting CNS-related conditions (Saganuwan, 2017).

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives, to which 1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester is related, have been identified for their broad pharmacological importance. These compounds exhibit diverse biological potentials, including antifungal, antitumoral, and anti-inflammatory activities, making them significant in the development of novel therapeutics (Danao et al., 2021).

Synthesis of Heterocycles from Propargylic Alcohols

Propargylic alcohols, featuring structures related to 1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester, are utilized in novel synthetic strategies for constructing heterocyclic systems such as pyridines and quinolines. These compounds are vital in medicinal chemistry due to their extensive range of biological activities (Mishra et al., 2022).

Plant-Derived Alkaloids Metabolism

Studies on the metabolism of plant-derived alkaloids, which include structures similar to 1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester, reveal the involvement of specific enzymes in the metabolic processes. These insights are crucial for developing new plant-derived alkaloidal drugs with potential therapeutic benefits (Debnath et al., 2023).

Lactic Acid Derivatives in Green Chemistry

Lactic acid derivatives, including those structurally related to 1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester, are explored for their potential in green chemistry. These compounds serve as feedstocks for producing chemicals via biotechnological routes, contributing to the development of sustainable chemical processes (Gao et al., 2011).

properties

IUPAC Name

tert-butyl (3aS,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-6-4-5-7-12(11)13-8-17-9-14(13)18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFNXAQBRRJDFV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3C1CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]3[C@H]1CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester
Reactant of Route 2
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1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester
Reactant of Route 3
1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester
Reactant of Route 4
1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester
Reactant of Route 5
1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester
Reactant of Route 6
1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester

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